molecular formula C15H23BBrNO2 B1528187 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester CAS No. 1451391-62-0

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester

Cat. No.: B1528187
CAS No.: 1451391-62-0
M. Wt: 340.1 g/mol
InChI Key: ITXHNZZPLINMBB-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is a useful research compound. Its molecular formula is C15H23BBrNO2 and its molecular weight is 340.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to other molecules. The nature of these interactions involves the formation of covalent bonds between the boronic ester and the target biomolecules, leading to the desired chemical transformations .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins within cells, leading to changes in cellular functions. For instance, it may inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s boronic ester group is particularly reactive, allowing it to form reversible covalent bonds with active sites of enzymes. This interaction can lead to changes in enzyme activity and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can vary, with some changes becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its safety and efficacy. Different dosages of the compound can lead to varying outcomes, with threshold effects observed at specific concentrations. At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux and alter metabolite levels within cells. Its interactions with specific enzymes can lead to the formation of intermediate compounds, which are further processed through various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular regions, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes .

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXHNZZPLINMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.